4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide typically involves the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene to form bromobenzene. This is followed by the sulfonation of bromobenzene to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic aromatic substitution reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sulfonyl Chloride: Used for introducing the sulfonamide group.
Isopropyl Halides: Used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the reagents and conditions used.
Scientific Research Applications
4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in developing new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 4-bromo-2-(propan-2-yl)benzene-1-sulfonyl chloride
- Sulfamethazine
- Sulfadiazine
Uniqueness
4-bromo-N,N-bis(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18BrNO2S |
---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
4-bromo-N,N-di(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H3 |
InChI Key |
YWFUIYHKRDBOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.